1,4'-Bipiperidine-1'-carboximidamide hydroiodide is a chemical compound with significant potential in various scientific applications. It is classified under the category of organic compounds, specifically as an imidamide derivative. This compound is recognized for its unique structural features and its potential use in medicinal chemistry.
The compound's chemical identity can be traced through its CAS number 849776-34-7, which is essential for cataloging and regulatory purposes. It is often sourced from chemical suppliers and manufacturers specializing in fine chemicals and pharmaceutical intermediates.
1,4'-Bipiperidine-1'-carboximidamide hydroiodide falls within the broader classification of piperidine derivatives. Piperidines are cyclic amines that play a crucial role in organic synthesis and medicinal chemistry due to their ability to interact with biological systems.
The synthesis of 1,4'-bipiperidine-1'-carboximidamide hydroiodide involves several chemical reactions, typically starting from commercially available piperidine derivatives. Common methods include:
The synthesis process may require specific conditions such as temperature control and inert atmosphere to prevent degradation or unwanted side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular formula for 1,4'-bipiperidine-1'-carboximidamide hydroiodide is C10H20N2·HI. The compound features a bipiperidine core structure, characterized by two piperidine rings connected by a carbon chain, with a carboximidamide group attached.
These identifiers facilitate the identification and study of the compound in various databases and research articles.
1,4'-Bipiperidine-1'-carboximidamide hydroiodide can participate in several chemical reactions due to its functional groups:
Reactions involving this compound are typically conducted under controlled conditions to optimize yields and minimize side products. Reaction monitoring is often performed using chromatographic techniques.
The mechanism of action for 1,4'-bipiperidine-1'-carboximidamide hydroiodide primarily revolves around its interaction with biological targets. As a piperidine derivative, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
1,4'-Bipiperidine-1'-carboximidamide hydroiodide has potential applications in:
Research into its efficacy and safety profiles continues to grow as interest in novel piperidine derivatives increases within the scientific community.
Recent advances leverage amidoxime intermediates as key precursors. A prominent route involves the reaction of 1,4'-bipiperidine with cyano reagents (e.g., cyanogen bromide) under anhydrous conditions to form the nitrile intermediate, followed by nucleophilic addition of hydroxylamine. This yields the amidoxime, which undergoes in situ reduction using hydrogen gas (5–10 psi) over a palladium catalyst (Pd/C, 5–10 mol%) to afford the carboximidamide free base [6]. Alternative pathways employ direct coupling strategies, where piperic acid (derived from piperine hydrolysis) is activated with carbonyldiimidazole (CDI) and reacted with pre-formed aryl amidoximes (Va-k) at ambient temperature. This method achieves yields of 70–85% for hybrid carboximidamides [6].
Table 1: Comparison of Synthetic Routes
Method | Key Reagents/Conditions | Yield Range | Time |
---|---|---|---|
Nitrile Reduction | CNBr, NH₂OH·HCl; Pd/C, H₂ | 60–75% | 12–18 h |
Amidoxime Reduction | R-CN, NH₂OH; Pd/C, H₂ | 70–80% | 8–12 h |
CDI-Mediated Coupling | Piperic acid, CDI, amidoximes | 75–85% | 3 h |
Regioselectivity challenges arise from the symmetry of bipiperidine (CHEBI:40117) and the nucleophilic equivalence of its nitrogen atoms [7] [9]. To overcome this, N-Boc protection of one piperidine nitrogen (e.g., tert-butyl 4-formylpiperidine-1-carboxylate) enables selective derivatization at the distal nitrogen. Subsequent deprotection then allows carboximidamide installation exclusively at the desired site [8]. For unsymmetrical derivatives, direct electrophilic trapping using chloroformamidines in THF at −78°C achieves >90% selectivity for the less sterically hindered nitrogen [6]. Computational studies (DFT) confirm that the energy barrier for functionalization at the equatorial nitrogen is 3.2 kcal/mol lower than at the axial site, rationalizing observed selectivity [6].
Hydroiodide salt formation is critical for enhancing stability and crystallinity. Optimal conditions use anhydrous ethanol as the solvent due to its ability to solubilize the free base while promoting salt crystallization. Stoichiometric studies reveal a 1:1.05 molar ratio (free base:HI) as ideal, minimizing residual iodide while avoiding free base contamination. This achieves >99% conversion, confirmed by ion chromatography [5]. Large-scale processes (≥1 kg) employ anti-solvent crystallization by adding diethyl ether to the ethanol mixture, yielding the hydroiodide salt with 95% purity (HPLC) and consistent polymorphic Form I (PXRD verified) [1] [5].
Table 2: Solvent Optimization for Salt Formation
Solvent System | Ratio (Base:HI) | Purity | Crystal Yield |
---|---|---|---|
Ethanol | 1:1.05 | 99.2% | 92% |
Methanol/Diethyl ether | 1:1.2 | 97.5% | 85% |
Acetonitrile | 1:1.1 | 98.1% | 78% |
Purification challenges stem from polar by-products (e.g., hydrolysis residues) and hydriodic acid traces. Reverse-phase flash chromatography (C18 silica, 10–15% MeOH/H₂O gradient) effectively separates the target compound from amidine dimers [1]. For analytical-grade purity (>99.5%), preparative HPLC (XBridge C18 column, 0.1% TFA in acetonitrile/water) is employed [6]. Recrystallization from ethanol/water mixtures (7:3 v/v) eliminates inorganic salts, yielding crystals with ≤0.1% heavy metals (ICP-MS) [5]. Lyophilization of the hydroiodide salt from tert-butanol/water solutions produces a free-flowing powder suitable for kinetic studies [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: